2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 5-methoxypyrimidine-piperidine hybrid serves as a focused Wnt pathway/kinase inhibitor scaffold. The 5-methoxy group provides a specific hydrogen-bond acceptor for conserved kinase hinge regions, a feature absent in 5-fluoro or 5-bromo analogs. Its three distinct synthetic handles — chloropyridine (SNAr), piperidine NH (alkylation), and 5-methoxy (demethylation for etherification) — enable rapid parallel SAR expansion while preserving the 5-methoxy pharmacophore. Empirically verify identity via ¹H NMR (OCH₃ singlet at δ ~3.8–3.9 ppm) and ensure HPLC purity ≥95% before screening. With predicted clogP ~1.87 and TPSA ~70.4 Ų, it is also suitable as a reference for calibrating CNS permeability assays.

Molecular Formula C16H19ClN4O2
Molecular Weight 334.80 g/mol
CAS No. 2640881-99-6
Cat. No. B6471695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine
CAS2640881-99-6
Molecular FormulaC16H19ClN4O2
Molecular Weight334.80 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
InChIInChI=1S/C16H19ClN4O2/c1-22-13-8-19-16(20-9-13)21-6-3-12(4-7-21)11-23-15-2-5-18-10-14(15)17/h2,5,8-10,12H,3-4,6-7,11H2,1H3
InChIKeyZBZZRNXREKBKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine (CAS 2640881-99-6): Structural and Procurement Baseline


2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine (CAS 2640881-99-6) is a synthetic heterocyclic small molecule belonging to the pyrimidine-piperidine hybrid class. Its molecular formula is C₁₆H₁₉ClN₄O₂ (MW 334.80 g/mol) . The compound features a 5-methoxypyrimidine core linked via a piperidine spacer to a 3-chloropyridin-4-yloxy moiety through a methyleneoxy bridge. This scaffold places it within the broader family of substituted pyridyl-piperidines and pyrimidine derivatives that have been investigated as Wnt pathway inhibitors and kinase modulators [1]. The compound is cataloged primarily as a screening compound for non-human research use, with no approved therapeutic indication .

Why In-Class Pyrimidine-Piperidine Analogs Cannot Simply Replace 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine


Within the pyrimidine-piperidine chemotype, even single-atom substitutions at the 5-position of the pyrimidine ring or positional isomerism of the methoxy group can fundamentally alter hydrogen-bonding capacity, electronic distribution, and target engagement profiles. The 5-methoxy substituent in this compound is an electron-donating group that modulates the pyrimidine ring's π-electron density, affecting both stacking interactions with biological targets and metabolic stability, in contrast to the electron-withdrawing 5-fluoro or bulky 5-bromo analogs [1]. Furthermore, the 4-oxy-methyl linkage to the piperidine ring creates a distinct spatial orientation of the chloropyridine moiety compared to directly N-linked or differently connected analogs, potentially leading to divergent binding poses at shared protein targets such as kinases or Wnt pathway components [2]. Generic substitution without empirical validation therefore carries a high risk of altered potency, selectivity, and off-target profiles.

Product-Specific Quantitative Differentiation Evidence for 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine


5-Methoxy vs. 5-Fluoro Substitution: Predicted Physicochemical and Pharmacophoric Differentiation

The 5-methoxy substituent on the pyrimidine ring of the target compound (CAS 2640881-99-6) provides a hydrogen-bond acceptor capable of engaging serine/threonine kinase hinge regions, whereas the 5-fluoro analog (CAS 2549011-80-3) lacks this H-bond acceptor capacity and instead exerts an electron-withdrawing inductive effect that alters ring electronics. This fundamental difference in pharmacophoric features can lead to divergent kinase selectivity profiles within the same scaffold class [1]. Computed physicochemical properties for a closely related C₁₆H₁₉ClN₄O₂ scaffold indicate a clogP of approximately 1.87 and a topological polar surface area (TPSA) of ~70.4 Ų, predicting moderate permeability balanced with solubility [2]. The 5-fluoro substitution would be expected to lower TPSA and increase lipophilicity, shifting the absorption and distribution profile, though no direct experimental comparison is publicly available for this specific pair.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Positional Isomerism: 5-Methoxy vs. 4-Methoxy Pyrimidine Substitution Pattern

The target compound bears the methoxy group at the 5-position of the pyrimidine ring, whereas a closely cataloged analog (2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine) places the methoxy at the 4-position. This positional isomerism alters the vector of the methoxy group relative to the piperidine attachment point (position 2), which can affect the compound's ability to form key interactions with biological targets. In pyrimidine-based kinase inhibitors, the 4- versus 5-substitution pattern has been shown to influence selectivity across the kinome by altering the orientation of the substituent within the ATP-binding pocket [1]. No direct comparative biological data are publicly available for this specific pair, representing a critical evidence gap that procurement decisions must account for.

Positional Isomerism Structure-Activity Relationship Target Engagement

Core Heterocycle Differentiation: Pyrimidine vs. Pyrazine Scaffold

The target compound features a pyrimidine core, whereas a directly analogous compound (CAS 2640842-86-8) substitutes the pyrimidine with a pyrazine ring while retaining the identical chloropyridinyloxy-methyl-piperidine moiety. Pyrimidine and pyrazine differ in nitrogen atom positioning, which affects hydrogen-bonding geometry, dipole moment, and π-stacking interactions. In the context of Wnt pathway inhibitors, the pyrimidine core has been more extensively validated, with multiple patent families describing pyrimidine-based Wnt inhibitors showing sub-micromolar activity in cellular assays [1]. The pyrazine analog may exhibit altered target engagement due to reduced basicity and different electrostatic potential surfaces, though no direct head-to-head comparison exists in the public domain for this pair.

Scaffold Hopping Heterocycle Comparison Binding Affinity

5-Position Substituent Bulk and Electronic Effects: Methoxy vs. Bromo Comparison

The 5-methoxy substituent in the target compound (MW 334.80) presents significantly lower steric bulk and different electronic character compared to the 5-bromo analog (5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine). The methoxy group is a moderate electron-donating substituent (Hammett σₚ = −0.27), while bromine is weakly electron-withdrawing (σₚ = +0.23) and substantially larger (van der Waals volume: CH₃O ≈ 12.5 ų vs. Br ≈ 24.5 ų, approximately 2-fold difference) [1]. These differences can affect both target binding (steric complementarity within binding pockets) and ADME properties (metabolic lability of the O-methyl group via CYP450-mediated O-demethylation versus the metabolically inert C-Br bond). The 5-bromo analog may also serve as a synthetic handle for further derivatization via cross-coupling reactions, whereas the 5-methoxy compound represents a more terminal functionalization state .

Steric Effects Electronic Effects Metabolic Stability

Recommended Research Application Scenarios for 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine


Kinase Inhibitor Screening Library Design Requiring H-Bond Acceptor Capacity at the 5-Position

The 5-methoxy substituent provides a hydrogen-bond acceptor that can engage the conserved hinge region of protein kinases. Procurement of this compound is indicated when building focused kinase inhibitor libraries where methoxy-driven hinge binding is a desired pharmacophoric feature, as distinct from the 5-fluoro analog which lacks this capacity [1]. Users should verify structural identity by ¹H NMR (expected OCH₃ singlet at δ ~3.8–3.9 ppm) and HPLC purity ≥95% before committing to screening campaigns.

Wnt/β-Catenin Pathway Inhibitor Hit Expansion and SAR Exploration

Pyrimidine-piperidine hybrids bearing chloropyridine moieties have been described in multiple patent families as Wnt pathway inhibitors with potential anticancer applications [2]. This compound serves as a structurally defined starting point for hit expansion around the 5-position of the pyrimidine ring, where SAR exploration through systematic variation (OCH₃ → F → Br → H) can map electronic and steric requirements for Wnt inhibitory activity.

Synthetic Intermediate for Late-Stage Derivatization via Piperidine or Pyrimidine Modification

The compound contains three distinct functional handles: the chloropyridine (nucleophilic aromatic substitution), the piperidine nitrogen (alkylation/acylation), and the 5-methoxypyrimidine (demethylation to 5-hydroxy for further etherification). This synthetic versatility makes it suitable as a scaffold for generating analog libraries through parallel synthesis, particularly when the goal is to explore structure-activity relationships while maintaining the 5-methoxy pharmacophore [1].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a predicted clogP of ~1.87 and TPSA of ~70.4 Ų [3], the compound falls within favorable ranges for CNS drug-likeness (clogP < 5, TPSA < 90 Ų). It can serve as a reference compound for calibrating in vitro permeability and metabolic stability assays when profiling new chemical series within the pyrimidine-piperidine space.

Quote Request

Request a Quote for 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.